molecular formula C8H9FO3S B1440890 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene CAS No. 20951-14-8

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Cat. No.: B1440890
CAS No.: 20951-14-8
M. Wt: 204.22 g/mol
InChI Key: RJKIPWHQSXCLHA-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO3S. It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methylsulfonyl group.

Scientific Research Applications

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

The synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2-difluoro-4-(methylsulfonyl)benzene with methanol in the presence of potassium hydroxide. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfonyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities .

Comparison with Similar Compounds

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene can be compared with similar compounds such as:

    1-Fluoro-2-(methylsulfonyl)benzene: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    2-Fluorophenyl methyl sulfone: This compound has a similar structure but differs in the position of the fluoro group and the absence of the methoxy group.

The presence of the methoxy group in this compound makes it unique and can influence its chemical and biological properties .

Properties

IUPAC Name

2-fluoro-1-methoxy-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKIPWHQSXCLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (85%; 824 mg, 12.5 mmol) in methanol (5 mL) was added to a refluxing solution of 1,2-difluoro-4-methanesulfonyl-benzene (2.00 g, 10.4 mmol) in methanol (10 mL) over 20 min. The resulting mixture was heated at reflux for 1 h and then cooled to room temperature. The solvent was evaporated, water was added, and the resulting precipitate was filtered off, washed with water, and dried in vacuo to give 2-fluoro-4-methanesulfonyl-1-methoxy-benzene (1.8 g, 85%) as a white solid which was used directly in the next step without purification.
Quantity
824 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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